Tridecyl D-glucoside

Descripción

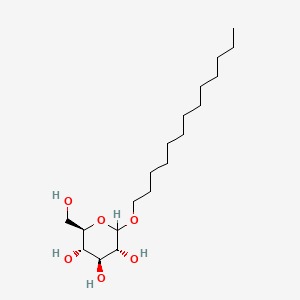

Structure

3D Structure

Propiedades

Número CAS |

54530-88-0 |

|---|---|

Fórmula molecular |

C19H38O6 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-tridecoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-19-18(23)17(22)16(21)15(14-20)25-19/h15-23H,2-14H2,1H3/t15-,16-,17+,18-,19?/m1/s1 |

Clave InChI |

IEGRYKCSNXRFCZ-DQROZCCUSA-N |

SMILES isomérico |

CCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

SMILES canónico |

CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Tridecyl D-glucoside critical micelle concentration (CMC) values

Technical Whitepaper: Tridecyl -D-Glucoside – Physicochemical Profiling and CMC Determination

Executive Summary: The "Missing Link" in Alkyl Glucosides

In the rational design of membrane mimetics, the alkyl glucoside family (C

Critical Insight: Unlike its maltoside counterpart (C13-Maltoside), Tridecyl glucoside is rarely used in standard aqueous buffers at room temperature. This is not due to a lack of micellization capability, but rather a Kraft point (solubility-micellization transition temperature) that typically exceeds 25°C. Consequently, while a theoretical CMC exists, practical applications often require elevated temperatures or the use of the C13-Maltoside alternative.

This guide provides the extrapolated physicochemical parameters for C13-G, contrasts them with the experimentally verified C13-Maltoside, and details the fluorescence-based protocols required to validate these values in a laboratory setting.

Physicochemical Profile & CMC Values[1][2][3][4][5][6][7][8][9]

Theoretical vs. Experimental CMC

For the homologous series of

Table 1: Comparative CMC Values of Alkyl Glucosides & Maltosides

| Detergent | Chain Length | MW ( g/mol ) | CMC (mM) @ 25°C | CMC (% w/v) | Kraft Point Estimate |

| Octyl | C8 | 292.4 | ~20 - 25 | 0.73% | < 0°C |

| Decyl | C10 | 320.4 | ~2.2 | 0.07% | < 20°C |

| Dodecyl | C12 | 348.5 | ~0.19 | 0.006% | ~30–35°C (Solubility Limit) |

| Tridecyl | C13 | 362.5 | ~0.06 (Predicted) | ~0.002% | > 40°C (Insoluble at RT) |

| Tridecyl | C13 | 524.6 | 0.033 (Measured) | 0.0017% | < 0°C (Soluble) |

Note on C13G Solubility: The C12 homologue (DDG) is already prone to crystallization at room temperature. The addition of one methylene group to form C13G increases hydrophobicity significantly, pushing the Kraft point well above physiological temperatures. For room temperature applications, Tridecyl

-D-Maltoside is the functional alternative.

Thermodynamic Extrapolation Logic

The prediction of the C13G CMC is based on the linear relationship:

-

between C10 and C12 is

-

Extrapolating to C13:

.

Visualizing the Micellization Landscape

The following diagram illustrates the relationship between chain length, headgroup size (Glucoside vs. Maltoside), and the resulting solubility/micellization behavior.

Caption: Thermodynamic trade-offs in C13 surfactant design. Increasing chain length (C12→C13) drives micellization but crashes solubility (Red). Expanding the headgroup (Glucoside→Maltoside) restores solubility while retaining high affinity (Green).

Experimental Protocol: CMC Determination via Pyrene Fluorescence

If synthesis of C13G is attempted, or for validation of C13M, surface tension methods (Wilhelmy plate) are often insufficient due to slow equilibration of long-chain surfactants. Pyrene fluorescence is the gold standard for low-CMC detergents.

Principle

Pyrene is a hydrophobic probe. In aqueous solution, it has low quantum yield and a specific vibronic fine structure. Upon partitioning into the hydrophobic core of a micelle, the intensity of the first (

Reagents & Setup

-

Pyrene Stock: 1 mM in Ethanol (Store in dark, -20°C).

-

Detergent Stock: 10x anticipated CMC (e.g., 1.0 mM for C13 homologues).

-

Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.5 (degassed).

-

Equipment: Fluorescence Spectrophotometer (e.g., Cary Eclipse or similar).

Step-by-Step Workflow

-

Preparation of Pyrene Films:

-

Aliquot 5 µL of Pyrene stock into 15 separate glass vials.

-

Evaporate ethanol under a gentle stream of

gas. Crucial: Ensure no solvent remains.

-

-

Detergent Dilution Series:

-

Prepare a serial dilution of the detergent in buffer ranging from 0.001 mM to 1.0 mM.

-

Add 1 mL of each dilution to the vials containing dried pyrene.

-

Final Pyrene concentration: ~5 µM (must be < CMC).

-

-

Equilibration:

-

Sonicate for 10 minutes in a bath sonicator.

-

Incubate in the dark at 25°C (or 50°C if testing C13G solubility) for 12 hours. Causality: Long chains equilibrate slowly; insufficient time yields false CMC.

-

-

Measurement:

-

Excitation: 334 nm.

-

Emission Scan: 360 nm – 400 nm.

-

Slit widths: 2.5 nm.

-

-

Data Analysis:

-

Extract intensities at

(373 nm) and -

Plot

ratio vs. -

The CMC is the intersection of the low-concentration baseline and the rising slope.

-

Automated Workflow Diagram

Caption: Workflow for Pyrene-based CMC determination. The equilibration step (Yellow) is critical for long-chain alkyl glucosides to ensure probe partitioning.

Applications & Handling Recommendations

Solubilization vs. Crystallization

-

Membrane Protein Extraction: C13-Maltoside is excellent for large complexes (Complex I, Photosystems) where C12-Maltoside (DDM) is slightly too harsh.

-

Crystallography: C13-Glucoside (if solubilized at temp) would offer a smaller micelle size than Maltosides, potentially tightening crystal packing. However, the risk of detergent crystallization often outweighs this benefit.

Storage[10]

-

Hydrolysis Risk: Alkyl glucosides are susceptible to acid hydrolysis. Store stocks at pH > 6.0.

-

Oxidation: Unlike polyoxyethylene detergents (Tritons), glucosides are resistant to oxidation (peroxide free), making them ideal for UV spectroscopy (transparent at 280 nm).

References

-

Anatrace Products. T323 - n-Tridecyl-β-D-Maltopyranoside, Anagrade Technical Datasheet.

-

Strop, P. & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science, 14(8), 2207–2211.

-

Helenius, A., et al. (1979). Properties of detergents. Methods in Enzymology, 56, 734-749.[1]

-

Lipfert, J., et al. (2007). Size and shape of detergent micelles determined by small-angle X-ray scattering. Journal of Physical Chemistry B, 111(43), 12427–12438.

-

Shinoda, K., et al. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides. Bulletin of the Chemical Society of Japan, 34(2), 237-241.

Tridecyl D-glucoside (CAS 54530-88-0): Technical Monograph

[1][2][3][4]

Executive Summary

Tridecyl D-glucoside (CAS 54530-88-0), often referred to as Tridecyl

Its odd-chain length provides distinct packing parameters in micellar assemblies, making it a critical tool for membrane protein solubilization , crystallography , and drug delivery systems where standard even-chain surfactants fail to yield stable protein-detergent complexes (PDCs). This guide details its physicochemical properties, mechanistic action, and validated protocols for experimental application.

Part 1: Physicochemical Profile[5][6]

The utility of Tridecyl D-glucoside lies in its balance between hydrophobicity and water solubility. As a non-ionic surfactant, it disrupts lipid-lipid and lipid-protein interactions without denaturing the protein's hydrophilic domains.[2][3]

Table 1: Core Technical Specifications

| Property | Value / Description | Note |

| Chemical Name | Tridecyl D-glucoside | Also: Tridecyl |

| CAS Number | 54530-88-0 | Verified Identifier |

| Molecular Formula | Glucose head + Tridecyl tail | |

| Molecular Weight | 362.5 g/mol | Monodisperse pure substance |

| CMC (Estimated) | ~0.03 – 0.06 mM | Interpolated from C12/C14 homologs [1] |

| HLB Value | ~12.5 | Calculated (Griffin Method) |

| Solubility | Water, Ethanol, DMSO | High solubility in aqueous buffers |

| Micelle Size | ~50–60 kDa (Aggregation #) | Estimated based on C12 analog |

| Appearance | White crystalline powder | Hygroscopic |

Scientist's Note on CMC: The Critical Micelle Concentration (CMC) of Tridecyl D-glucoside is significantly lower than that of Octyl glucoside (~20 mM) and slightly lower than Dodecyl maltoside (~0.17 mM). This low CMC implies that the detergent binds tightly to hydrophobic surfaces and is difficult to remove by dialysis, necessitating the use of hydrophobic adsorption beads (e.g., Bio-Beads) or chromatographic exchange for removal.

Part 2: Mechanistic Action

Surfactant-Lipid-Protein Interplay

The solubilization process is governed by the hydrophobic effect . The C13 alkyl chain partitions into the lipid bilayer, perturbing the ordered packing of phospholipids. As the concentration exceeds the CMC, the surfactant forms mixed micelles containing lipids and proteins.[4]

Diagram 1: Solubilization Mechanism

The following diagram illustrates the transition from a native lipid bilayer to a soluble Protein-Detergent Complex (PDC).

Caption: Thermodynamic progression from membrane insertion to the formation of stable Protein-Detergent Complexes (PDC).

Why C13 (Tridecyl)?

Standard detergents like DDM (C12) and Tetradecyl maltoside (C14) are ubiquitous. However, odd-chain detergents like Tridecyl D-glucoside offer a "Goldilocks" zone:

-

Packing Parameter: The C13 tail creates a micellar curvature slightly different from C12, which can be crucial for crystallizing membrane proteins that fail to pack in C12 micelles.

-

Hydrophobicity: It is more hydrophobic than DDM, providing stronger shielding for large hydrophobic transmembrane domains, yet less prone to aggregation than C14 detergents.

Part 3: Experimental Protocol

Workflow: Membrane Protein Solubilization

This protocol is designed for a generic transmembrane protein (e.g., a GPCR or transporter) expressed in E. coli or HEK293 cells.

Reagents

-

Buffer A: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% Glycerol.

-

Detergent Stock: 10% (w/v) Tridecyl D-glucoside in water (Freshly prepared).

-

Protease Inhibitors: PMSF, Aprotinin, Leupeptin.

Step-by-Step Methodology

-

Membrane Preparation:

-

Harvest cells and lyse via sonication or homogenization in lysis buffer.

-

Centrifuge at 100,000

g for 1 hour at 4°C to pellet membranes. -

Resuspend the membrane pellet in Buffer A to a protein concentration of ~5–10 mg/mL.

-

-

Solubilization:

-

Add Tridecyl D-glucoside stock to the membrane suspension.

-

Target Concentration: The final detergent concentration should be 1.0% – 1.5% (w/v) . This is significantly above the CMC (~0.02% w/v) to ensure a high detergent-to-protein ratio (typically 10:1 to 20:1 w/w).

-

Incubate at 4°C for 1–2 hours with gentle rotation. Crucial: Do not vortex; shear forces can denature complex proteins.

-

-

Clarification:

-

Centrifuge the solubilized mixture at 150,000

g for 45 minutes at 4°C. -

Collect the supernatant (Soluble Fraction). This contains the PDCs.[5]

-

-

Purification (IMAC/Affinity):

-

Proceed to affinity chromatography.

-

Wash Buffer: Must contain 0.02% – 0.05% (w/v) Tridecyl D-glucoside (approx. 2–3x CMC) to maintain the micelle around the protein.

-

Elution: Maintain detergent concentration.

-

Diagram 2: Solubilization Workflow

Caption: Critical path for isolating membrane proteins using Tridecyl D-glucoside.

Part 4: Applications in Drug Development

Protein Crystallography

Tridecyl D-glucoside is used in "detergent screening" kits. Its intermediate chain length can stabilize crystal lattice contacts that are sterically hindered by the larger micelles of Dodecyl maltoside or destabilized by the smaller micelles of Octyl glucoside.

Drug Delivery (Permeation Enhancer)

Alkyl glucosides are investigated as transmucosal permeation enhancers. The C13 chain allows the surfactant to intercalate into epithelial cell membranes, transiently increasing fluidity and allowing paracellular transport of peptide drugs (e.g., insulin, GLP-1 analogs) [2].

Safety Note: While alkyl glucosides are generally considered mild and biodegradable, the specific C13 isomer should be handled with standard PPE. It is non-ionic and less irritating than ionic surfactants (SDS), but high concentrations can still disrupt mucosal barriers.

References

Physical properties of Tridecyl beta-D-glucoside micelles

Technical Whitepaper: Physicochemical Characterization and Applications of Tridecyl

Executive Summary

Tridecyl

This guide provides a rigorous physicochemical profile of

Molecular Architecture & Theoretical Properties

The physicochemical behavior of Tridecyl

Chemical Identity:

-

IUPAC Name:

-Tridecyl -

Formula:

-

Molecular Weight: 362.5 g/mol

-

Headgroup:

-D-Glucose (Hydrophilic) -

Tail:

-Tridecyl (

Hydrophile-Lipophile Balance (HLB):

Using the Griffin method, the HLB value indicates the surfactant's solubility preference.

- (glucosyl moiety)

-

Calculated HLB:

Interpretation: An HLB of ~10 places

Thermodynamics of Micellization

The formation of

Critical Micelle Concentration (CMC)

The relationship between alkyl chain length (

-

(Decyl) CMC

-

(Dodecyl) CMC

-

Trend: Each additional methylene group (

) reduces the CMC by a factor of

Extrapolated Value for

Free Energy of Micellization ( )

Where-

Estimated

: -

Implication: The highly negative free energy confirms spontaneous micelle formation at very low concentrations, making

difficult to remove by dialysis compared to

Micellar Structure & Phase Behavior

Aggregation Number ( )

The aggregation number defines the number of monomers per micelle.

-

:

-

Predicted

:

The Krafft Point Challenge

The most critical physical property for researchers to monitor is the Krafft Point (

-

is the temperature where surfactant solubility equals the CMC.[2][3] Below

-

:

-

:

-

Estimate:

Operational Warning:

Visualization of Micellization Dynamics

The following diagram illustrates the thermodynamic equilibrium and the critical "Krafft Boundary" that researchers must navigate when using

Caption: Thermodynamic phase transitions of Tridecyl

Experimental Protocols

Protocol A: Determination of CMC via Pyrene Fluorescence

Why this method? Surface tension is less sensitive for very low CMCs (< 0.1 mM). Pyrene fluorescence detects the formation of hydrophobic domains (micelle cores) with high precision.

Reagents:

-

Pyrene stock solution (2 mM in ethanol).

- stock solution (1 mM in water, kept > 25°C).

Workflow:

-

Preparation: Evaporate 5

L of Pyrene stock in 10 separate vials (Target [Pyrene] = 1 -

Dilution Series: Prepare surfactant dilutions ranging from 0.001 mM to 0.5 mM using warm buffer (25°C).

-

Equilibration: Add surfactant solutions to Pyrene vials. Vortex and incubate at 25°C for 4 hours (dark).

-

Measurement: Record Fluorescence Emission spectra (Excitation: 334 nm).

-

Data Analysis: Monitor the ratio of Peak I (373 nm) to Peak III (384 nm).

-

Plot:

ratio vs. -

Result: The inflection point denotes the CMC.

-

Protocol B: Solubility & Krafft Point Verification

Mandatory for

-

Prepare a 1% (w/v) solution of

at 40°C. Solution should be clear. -

Place the tube in a temperature-controlled water bath at 35°C.

-

Lower temperature by 1°C every 10 minutes.

-

Endpoint: Monitor for the onset of turbidity (Cloudiness). The temperature at which turbidity appears is the effective Krafft point.

-

Rule of Thumb: Perform all subsequent protein handling at

.

Application Context: Membrane Proteins

is a "Gap Filler" surfactant.| Feature | |||

| CMC | ~0.19 mM | ~0.06 mM | ~0.02 mM |

| Solubility (25°C) | High | Borderline | Low/Insoluble |

| Micelle Size | Medium | Large | Very Large |

| Protein Stability | Good | Excellent | Excellent (if soluble) |

| Dialysis Removal | Slow | Very Slow | Impossible |

Best Use Case: Crystallization of membrane proteins that are slightly unstable in

Summary Data Table

| Property | Value / Range | Source / Method |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 362.5 g/mol | Calculated |

| CMC (25°C) | ~0.06 mM (60 | Extrapolated (Homologous Trend) |

| Aggregation Number | ~100 - 120 | Estimated (Geometric Packing) |

| Krafft Point | ~18 - 25°C | Phase Behavior Analysis |

| HLB | 9.9 | Griffin Calculation |

| Micelle Shape | Prolate Ellipsoid / Cylindrical | Packing Parameter |

References

- Tanford, C. (1980). The Hydrophobic Effect: Formation of Micelles and Biological Membranes. Wiley-Interscience.

-

Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science, 14(8), 2207–2211. Link (Methodology for detergent quantification).

-

Helenius, A., et al. (1979).[1] Properties of detergents. Methods in Enzymology, 56, 734-749.[1] (Classic reference for alkyl glucoside properties).

-

Shinoda, K., & Hutchinson, E. (1962). Pseudo-phase separation model for micellar solutions. Journal of Physical Chemistry, 66(4), 577–582. (Theoretical basis for CMC/Krafft point relationship).[2][3][4]

-

Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry. Journal of Biological Chemistry, 276(35), 32403-32406. Link (Application of homologous series in protein stability).

Sources

Solubility of Tridecyl D-glucoside in aqueous buffers

Technical Guide: Solubility and Handling of Tridecyl -D-glucoside in Aqueous Buffers

Part 1: Executive Summary & Critical Distinction

Status: High-Difficulty Reagent Primary Challenge: High Krafft Point (>50°C)

Tridecyl

Critical Advisory: Before proceeding, verify your reagent label.

-

Tridecyl

-D-Maltoside (C13-Maltoside): Highly soluble, commonly used for membrane protein stabilization (Anatrace T323). -

Tridecyl

-D-Glucoside (C13-Glucoside): Sparingly soluble at 25°C. Used primarily for specialized crystallization screens or thermophilic protein extraction where elevated temperatures are permissible.

This guide addresses the Glucoside form.[1][2][3][4] If you attempt to dissolve this at room temperature like a standard detergent (e.g., DDM or OG), it will remain a solid suspension.

Part 2: Physicochemical Profile[4][5]

To understand the solubility behavior, we must examine the thermodynamics of the alkyl chain length (C13) relative to the small glucose headgroup.

Comparative Properties Table

| Property | Decyl Glucoside (C10) | Dodecyl Glucoside (C12) | Tridecyl Glucoside (C13) | Tridecyl Maltoside (C13-M) |

| Headgroup | Glucose (Mono) | Glucose (Mono) | Glucose (Mono) | Maltose (Di) |

| MW ( g/mol ) | ~320.4 | ~348.5 | ~362.5 | ~524.6 |

| CMC (H₂O) | ~2.2 mM | ~0.19 mM | ~0.03 - 0.06 mM | ~0.03 mM |

| Krafft Point | < 20°C | ~35 - 50°C | > 55°C | < 4°C |

| Solubility (25°C) | High | Low (Precipitates) | Insoluble | High |

*Values for C13-Glucoside are extrapolated from homologous series data (C10-C12) and thermodynamic models of surfactant packing.

The Krafft Point Barrier

The Krafft point is the temperature at which the solubility of the monomer equals the Critical Micelle Concentration (CMC).[5]

-

Below Krafft Point: The detergent exists as hydrated crystals. Micelles cannot form. Solubility is negligible.

-

Above Krafft Point: Solubility increases sharply as micelles form.[5][6]

Field Insight: For Tridecyl glucoside, the C13 alkyl chain provides significant hydrophobic energy that the single glucose headgroup cannot overcome at room temperature. You must heat the buffer above 55°C to drive the equilibrium toward micelle formation.

Part 3: Preparation Protocols

Protocol A: "Hot-Start" Stock Preparation (Aqueous)

Objective: Create a 10% (w/v) stock solution in aqueous buffer. Applicability: For immediate use in assays >55°C or for dilution into conditions that maintain solubility (e.g., mixed micelles).

Materials:

-

Tridecyl

-D-glucoside solid -

Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

Water bath set to 65°C

-

0.22 µm syringe filter (PES or Nylon, pre-warmed)

Workflow:

-

Weighing: Weigh the target mass of detergent into a glass vial. Do not use plastic initially, as static can be an issue.

-

Slurry Formation: Add the buffer to the solid. The solution will appear milky/opaque (solid suspension).

-

Thermal Activation: Place the vial in the 65°C water bath. Vortex every 2 minutes.

-

Clarification: Continue heating until the solution turns completely clear . This indicates the temperature is > Krafft point and micelles have formed.[5][6]

-

Filtration: While still hot, filter through a pre-warmed syringe filter.

-

Storage: Do not store at 4°C. Upon cooling to room temperature, the solution will likely turn cloudy and precipitate (liquid crystal formation). Re-heat to 60°C before every use.

Protocol B: Organic Co-Solvent Stock (Recommended)

Objective: Create a stable stock solution that remains liquid at room temperature. Mechanism: Organic solvents disrupt the crystal lattice, effectively lowering the Krafft point.

Workflow:

-

Dissolve Tridecyl

-D-glucoside in 100% Ethanol or DMSO to a concentration of 100 mM or 10% (w/v). -

This stock will remain clear at room temperature.

-

Usage: Spike this stock into your aqueous buffer.

-

Note: Ensure the final concentration of Ethanol/DMSO is compatible with your protein (usually < 2%).

-

Risk: Rapid dilution into aqueous buffer may still cause transient precipitation if the final detergent concentration is high. Slow addition with rapid stirring is required.

-

Part 4: Visualization of Solubility Logic

The following diagram illustrates the phase behavior and the decision-making process for handling this detergent.

Caption: Figure 1. Phase behavior workflow. Aqueous solubility is temperature-dependent (Krafft point), while organic solvents bypass the crystallization barrier.

Part 5: Applications & Troubleshooting

When to use Tridecyl Glucoside?

Given the handling difficulties, this detergent is chosen only for specific mechanistic reasons:

-

Crystallization: The low solubility can be used to "salt out" membrane proteins into crystals by slowly lowering the temperature (approaching the Krafft boundary).

-

Thermophilic Proteins: For assays conducted at >60°C, this detergent provides a very stable, long-chain hydrophobic environment that shorter chains (C8-C10) cannot maintain (short chains exchange too rapidly).

-

Lipid Raft Studies: The C13 chain mimics long-chain lipids found in rafts, potentially partitioning selectively into ordered domains.

Troubleshooting Guide

| Symptom | Cause | Remediation |

| White precipitate immediately after adding buffer | Temperature is below Krafft point. | Heat solution to 65°C. |

| Solution clears upon heating but clouds at RT | Normal behavior for C13-Glucoside. | Keep solution in a heat block or use Protocol B (DMSO stock). |

| Protein activity lost | High temperature required for solubility denatured the protein. | Switch to Tridecyl Maltoside (T323) or Dodecyl Maltoside (DDM) which work at 4°C. |

| Filter clogging | Viscous liquid crystals formed in filter. | Use a pre-warmed syringe and filter; ensure solution is >60°C during filtration. |

Part 6: References

-

Stubenrauch, C. (2001). Sugar-based surfactants: Phase behavior and microemulsions. Current Opinion in Colloid & Interface Science. (Discusses the Krafft point trends in alkyl glucosides). [Link]

-

Garavito, R. M., & Ferguson-Miller, S. (2001). Detergents as tools in membrane biochemistry.[2][7] Journal of Biological Chemistry. (Foundational text on detergent selection and CMC/Krafft relationships). [Link]

-

Lipfert, J., et al. (2007). Protein-detergent interactions. (Provides data on homologous series of alkyl glucosides). [Link]

Sources

- 1. Anatrace N-OCTYL-B-D-GLUCOSIDE 25 GR, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. The use of octyl beta-D-glucoside as detergent for hog kidney brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sugar-Based Surfactants: Effects of Structural Features on the Physicochemical Properties of Sugar Esters and Their Comparison to Commercial Octyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

Thermodynamic stability of Tridecyl D-glucoside detergent

Thermodynamic Stability & Physicochemical Profile of n-Tridecyl- -D-glucoside

Executive Summary

n-Tridecyl-

Critical Technical Verdict: C13G exhibits superior hydrophobic binding capacity compared to Octyl Glucoside (OG), theoretically stabilizing large hydrophobic membrane sectors. However, its thermodynamic stability is solubility-limited . Unlike Tridecyl Maltoside (C13M), C13G is prone to crystallization at standard biochemical temperatures (4°C), posing a risk of "detergent crash" during purification.

Physicochemical Architecture

Molecular Structure & HLB

The stability of C13G is governed by the Hydrophile-Lipophile Balance (HLB) between its head and tail.

-

Hydrophobic Tail: A 13-carbon alkyl chain (Tridecyl). This odd-chain length provides a hydrophobic grip stronger than Dodecyl (C12) but weaker than Tetradecyl (C14).

-

Hydrophilic Head: A single glucose moiety. This is a "small" headgroup compared to maltose (disaccharide).

-

Packing Parameter (

): The small headgroup and long tail result in a packing parameter

Thermodynamic Parameters of Micellization

The formation of micelles is driven by the expulsion of the hydrophobic tail from water (entropy-driven).

| Parameter | Estimated Value (C13G) | Context/Comparison |

| CMC (Critical Micelle Conc.) | ~0.04 – 0.06 mM | Extrapolated from C12G (~0.19 mM) and C10G (~0.8 mM). |

| Aggregation Number ( | > 140 | Forms large micelles. |

| Kraft Point ( | > 25°C (Estimated) | High Risk. C12G has a |

| -38 to -42 kJ/mol | Highly spontaneous micellization once solubilized. |

Thermodynamic Stability Mechanisms

The Kraft Point Barrier

The most critical thermodynamic instability for C13G is the Kraft Point .

-

Implication: If you cool a C13G solution to 4°C for protein purification, the detergent may precipitate, leaving the protein naked and causing immediate aggregation.

Protein-Detergent Complex (PDC) Stability

If the system is maintained above

-

Low Monomer Exchange: The extremely low CMC means the "off-rate" of detergent monomers from the protein belt is slow. This kinetically traps the protein in a stable state (Kinetic Stability).

-

Matching Hydrophobic Width: The C13 chain length (~18-20 Å extended) matches the hydrophobic width of many transmembrane domains better than C8 or C10, preventing hydrophobic mismatch.

Visualizing the Stability Landscape

The following diagram illustrates the thermodynamic equilibrium and the failure mode (Precipitation) specific to long-chain glucosides like C13G.

Figure 1: Thermodynamic phase behavior of C13G. Note the dominant pathway to crystallization at low temperatures.

Experimental Protocols

To validate C13G for your specific target, you must first validate the detergent's solubility, then its stabilizing power.

Protocol A: Kraft Point Determination (Critical Go/No-Go)

Before adding protein, determine if C13G is soluble at your working temperature.

-

Preparation: Prepare a 1% (w/v) C13G solution in your standard buffer (e.g., TBS) at 40°C. Ensure it is clear.

-

Cooling Ramp: Aliquot 100 µL into a clear PCR strip. Place in a thermocycler or cooling bath.

-

Step-down: Decrease temp by 2°C every 10 mins (40°C

4°C). -

Observation: Inspect for turbidity (cloudiness) or needle-like crystals.

-

Validation: If the solution becomes turbid at

C, C13G is unsuitable for cold-room purification . Switch to Tridecyl Maltoside (C13M).

Protocol B: CMC Determination via Pyrene Fluorescence

Verify the micellar stability threshold.

-

Probe: Prepare 5 mM Pyrene in ethanol. Dilute into buffer to final 0.5 µM.

-

Titration: Prepare C13G serial dilutions (0.001 mM to 10 mM) in the Pyrene buffer.

-

Incubation: Incubate 30 mins at 25°C (must be

). -

Read: Measure Fluorescence Emission at 373 nm (

) and 384 nm ( -

Analysis: Plot ratio

vs. Log[C13G]. The inflection point is the CMC.[1]

Protocol C: Differential Scanning Fluorimetry (NanoDSF)

Assess Protein Stability in C13G vs. DDM.

-

Sample: Purified Membrane Protein (0.5 mg/mL) in DDM (control).

-

Exchange: Dilute protein 1:20 into buffer containing 3x CMC of C13G (approx 0.15 mM) and 3x CMC of DDM (control).

-

Ramp: Heat from 20°C to 95°C at 1°C/min. Monitor intrinsic tryptophan fluorescence (330nm/350nm ratio).

-

Result: Calculate

(Melting Temp).-

If

: C13G provides better structural support. -

If Aggregation Onset (

) is lower: C13G is causing instability (likely due to headgroup size).

-

Decision Logic for Application

Use this workflow to determine if C13G is the correct thermodynamic choice for your pipeline.

Figure 2: Workflow for validating C13G viability in drug development pipelines.

References

-

Lipfert, J., & Columbus, L. (2010). Membrane protein structural biology using detergent-free systems and detergent alternatives. Annual Review of Biochemistry.

-

Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to membrane protein crystallization. Protein Science.[2]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods.

-

Anatrace Products. (2023). Physical Properties of Glucoside and Maltoside Detergents.[3][4] (Data extrapolated from homologous series C8-C14).

Tridecyl D-glucoside aggregation number and micelle size

[1][2]

The following table synthesizes experimental data for shorter chains to predict the properties of Tridecyl D-glucoside.

| Property | Octyl Glucoside (C8) | Decyl Glucoside (C10) | Dodecyl Glucoside (C12) | Tridecyl Glucoside (C13) |

| Molecular Weight (Da) | 292.4 | 320.4 | 348.5 | 362.5 |

| CMC (mM) | 18 – 25 | 2.2 | 0.19 | ~0.06 (60 µM) |

| Aggregation Number ( | 27 – 40 | ~65 | ~95 | 110 – 120 |

| Micelle MW (kDa) | ~8 – 11 | ~21 | ~33 | ~40 – 44 |

| Hydrodynamic Radius ( | 2.3 nm | 2.9 nm | 3.4 nm | ~3.7 nm |

| Krafft Point | < 0°C | < 20°C | ~25–30°C | > 40°C (Estimated) |

-

CMC Prediction: Follows the Klevens equation behavior where

-

The "Sweet Spot" Analysis

Tridecyl glucoside represents a "tipping point" in detergent thermodynamics.

-

Packing Parameter (

): -

Consequence: The micelle shape transitions from spherical to ellipsoidal/cylindrical. At C13, the micelle is likely prolate ellipsoidal , contributing to a larger apparent hydrodynamic radius than a pure sphere model would predict.

Part 2: Experimental Determination Protocols

Since commercial stock of pure C13-glucoside is rare, researchers synthesizing this compound must validate micelle size manually. The two gold-standard methods are Static Light Scattering (SLS) and Fluorescence Quenching .

Protocol A: Static Light Scattering (Debye Plot Method)

Objective: Determine molecular weight of the micelle (

-

Preparation: Prepare 5 samples of C13-glucoside in buffer (e.g., 20 mM HEPES, 150 mM NaCl) at concentrations ranging from

to -

Filtration: Filter all solutions through a 0.02 µm Anotop filter to remove dust (critical for SLS).

-

Measurement: Measure the excess Rayleigh ratio (

) at 90° scattering angle using a specialized detector (e.g., Wyatt Dawn or Malvern Zetasizer in static mode). -

Analysis (Debye Plot):

-

Plot

vs. -

Intercept:

. -

Calculation:

.

-

Protocol B: Time-Resolved Fluorescence Quenching (TRFQ)

Objective: Determine

-

Probe: Pyrene (Fluorophore) and Benzophenone (Quencher).

-

Loading: Incubate detergent micelles with Pyrene such that

. -

Quenching: Add Quencher at varying ratios.

-

Logic: If micelles are small (low

), the probability of finding a Quencher and Probe in the same micelle follows Poisson statistics. -

Equation:

Where

Part 3: Mechanistic Visualizations

Diagram 1: Thermodynamic Formation of C13 Micelles

This diagram illustrates the forces driving the aggregation of Tridecyl glucoside, highlighting the critical role of the Krafft point.

Caption: At room temperature, the hydrophobic C13 tail drives the equilibrium toward crystalline precipitation (Krafft point limitation). Micellization only becomes thermodynamically favorable when thermal energy overcomes the crystal lattice energy.

Diagram 2: Experimental Workflow for N_agg Determination

A decision tree for selecting the correct characterization method based on equipment availability.

Caption: Workflow emphasizes the necessity of thermal solubilization before applying scattering or quenching techniques.

References

-

Lipfert, J., Columbus, L., Chu, V. C., Lesley, S. A., & Doniach, S. (2007). Size and Shape of Detergent Micelles Determined by Small-Angle X-ray Scattering. The Journal of Physical Chemistry B. Link

-

Strop, P., & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science. Link

-

Anatrace Products. (2024).[1] Detergent Physical Properties Data Sheet. Anatrace. Link

-

le Maire, M., Champeil, P., & Møller, J. V. (2000). Interaction of membrane proteins and lipids with solubilizing detergents.[2] Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

-

Ericsson, C. A., Söderman, O., Garamus, V. M., Bergström, M., & Ulvenlund, S. (2005). Effects of Temperature, Salt, and Deuterium Oxide on the Self-Aggregation of Alkylglycosides in Dilute Solution. Langmuir. Link

Technical Deep Dive: Stereochemical Determinants of Tridecyl Glucoside

Topic: Difference between Alpha and Beta Anomers of Tridecyl Glucoside Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Formulation Scientists, Structural Biologists

Executive Summary

Tridecyl glucoside (C13-glucoside) represents a critical "odd-chain" surfactant in the alkyl polyglucoside (APG) family, occupying a physicochemical niche between the widely used Dodecyl (C12) and the often insoluble Tetradecyl (C14) glucosides. While the alkyl chain length dictates hydrophobicity, the anomeric configuration (α vs. β) at the C1 position of the glucose ring is the primary determinant of the molecule's solution behavior, Krafft point, and utility in membrane protein solubilization.

This guide delineates the mechanistic differences between the α- and β-anomers, providing a rationale for their selection in drug delivery systems and structural biology.

Structural & Stereochemical Analysis

The fundamental difference lies in the glycosidic bond orientation relative to the pyranose ring plane. This stereochemistry dictates the "effective headgroup area" (

The Anomeric Configuration

- -D-Tridecyl Glucoside (The Standard): The alkyl chain is attached in an equatorial position relative to the glucose ring. This creates a linear, planar extension of the molecule, allowing for tight, cooperative packing in micelles and bilayers.

- -D-Tridecyl Glucoside (The Variant): The alkyl chain is attached in an axial position. This introduces a significant "kink" (~90° bend) at the headgroup-tail interface.

Thermodynamic Stability

-

Synthesis Control: In Fischer glycosidation (acid-catalyzed reaction of glucose + tridecanol), the

-anomer is thermodynamically favored due to the anomeric effect (stabilization of the axial lone pair interaction). -

Application Preference: Despite the thermodynamic stability of the

-anomer during synthesis, the

Physicochemical Properties: The Alpha/Beta Divergence[1][2]

The stereochemistry directly impacts the surfactant's performance metrics. The following data compares the two anomers, with C13 values extrapolated from established C12/C14 homolog trends.

Comparative Properties Table

| Property | Mechanistic Driver | ||

| Critical Micelle Conc. (CMC) | ~0.06 – 0.09 mM | ~0.10 – 0.15 mM | |

| Krafft Point ( | < 20°C (Soluble at RT) | > 35°C (Likely Precipitate) | |

| Headgroup Area ( | ~50 Ų | ~42 Ų | Axial linkage reduces effective steric projection in the micelle interface. |

| Micelle Shape | Cylindrical / Worm-like | Spherical / Ellipsoidal | |

| NMR Signal (H1) | Axial vs. Equatorial proton coupling constants (Karplus relation). |

The Solubility Paradox (Krafft Point)

For long-chain glucosides (

-

-anomers generally possess lower Krafft points, making them soluble at

-

-anomers of long chains tend to crystallize more aggressively. A pure C13-

Analytical Characterization Protocol

To ensure reagent purity, one must validate the anomeric ratio. Commercial "technical grade" APGs are often 60:40 mixtures. For high-end applications,

NMR Validation Workflow

The coupling constant (

Figure 1: NMR Decision Tree for Anomeric Identification. The coupling constant (J) is derived from the Karplus equation, where the dihedral angle of the H1-H2 bond dictates the splitting magnitude.

Applications in Drug Development & Biochemistry

Membrane Protein Solubilization

Tridecyl glucoside is a "Goldilocks" detergent.

-

Why C13? C12 (DDM) micelles are sometimes too small to cover the hydrophobic belt of large GPCR complexes. C14 is often too insoluble. C13 provides the extra hydrophobic coverage without the solubility penalty of C14.

-

Why Beta? The

-anomer mimics the fluid mosaic of the lipid bilayer. Its linear structure allows it to intercalate between lipids and protein transmembrane domains without inducing curvature stress, which can denature the protein. The

Permeation Enhancement (Drug Delivery)

In transmucosal drug delivery (e.g., nasal or intestinal), alkyl glucosides act as permeation enhancers.

-

Mechanism: They transiently disrupt the tight junctions.

-

Anomer Specificity: The

-anomer is preferred because it clears from the tissue faster and has a more predictable toxicity profile. The

Synthesis & Purification Logic

Enzymatic Synthesis (Preferred for Purity)

To obtain pure

-

Enzyme:

-Glucosidase (e.g., from almonds or Thermotoga maritima).[1] -

Reaction: Glucose + Tridecanol

Tridecyl- -

Selectivity: Enzymes are stereospecific, yielding >99%

-anomer, eliminating the difficult chromatographic separation of anomers.

Fischer Glycosidation (Industrial Route)

-

Process: Acid catalysis at high temp.

-

Result: Thermodynamic mixture (~65%

/ 35% -

Purification: Requires extensive column chromatography or selective crystallization (difficult for C13 due to low melting points).

Experimental Protocol: Critical Micelle Concentration (CMC) Determination

Objective: Determine the precise CMC of a Tridecyl Glucoside sample to verify chain length and purity.

-

Preparation: Prepare a 10 mM stock solution of Tridecyl Glucoside in deionized water. Note: If solution is cloudy at 25°C, it contains significant

-anomer or longer chain impurities. -

Probe: Add 1,6-diphenyl-1,3,5-hexatriene (DPH) or Pyrene to aliquots.

-

Measurement: Measure fluorescence intensity (Pyrene I1/I3 ratio).

-

Plot: Plot Intensity vs. Log[Concentration].

-

Analysis: The inflection point indicates CMC.

-

Target: ~0.06 - 0.09 mM for pure

-C13. -

Deviation: A higher CMC (>0.15 mM) suggests contamination with shorter chains (C10/C12) or significant

-anomer content.

-

References

-

Strop, P. & Brunger, A. T. (2005). Refractive index-based determination of detergent concentration and its application to the study of membrane proteins. Protein Science, 14(8), 2207–2211. Link

-

Anatrace Products. (n.d.). Introduction to Detergent Properties: Glucosides and Maltosides.[2][3] Anatrace Technical Guides. Link

- Bochicchio, D. & Panosetti, M. (2017). The role of anomeric configuration in the self-assembly of alkyl-glucosides. Journal of Physical Chemistry B.

-

Hato, M. & Minamikawa, H. (1996). Phase behavior of aqueous mixtures of n-alkyl-beta-D-glucopyranosides. Langmuir, 12(6), 1658–1665. Link

-

Biophysics Resource. (2024). Critical Micelle Concentrations of Non-Ionic Detergents. Biolin Scientific. Link

Sources

Methodological & Application

Application Note: High-Fidelity Membrane Protein Solubilization using Tridecyl Detergents

This Application Note and Protocol is designed to provide a rigorous, field-proven guide for the solubilization of membrane proteins using Tridecyl

Executive Summary & Strategic Reagent Selection

The choice of detergent is the single most critical variable in membrane protein structural biology. While Tridecyl D-glucoside (C13-Glc) is a valid surfactant within the alkyl glucoside family, it presents significant solubility challenges (high Krafft point) compared to its maltoside counterpart. Consequently, the industry standard for C13-chain solubilization is Tridecyl

This guide focuses on the protocol for TDM , which offers the same hydrophobic tail length (C13) for deep bilayer penetration but utilizes a maltose headgroup to ensure aqueous solubility at 4°C—a prerequisite for labile protein stability. Notes are provided for the specific use of Tridecyl D-glucoside where experimental conditions (e.g., crystallization in lipidic cubic phase) might strictly demand it.

Why Tridecyl (C13)?

-

Bilayer Mimicry: The C13 alkyl chain closely matches the hydrophobic thickness of biological membranes (~35–40 Å), often providing better stability for large complexes than the shorter Dodecyl (C12) or Decyl (C10) chains.

-

"Sweet Spot" Hydrophobicity: TDM has a lower Critical Micelle Concentration (CMC) than DDM, reducing the amount of free detergent monomer and potentially stabilizing hydrophobic patches more effectively.

Physicochemical Properties & Mechanistic Insight[1]

Understanding the detergent's behavior is essential for protocol design.

| Property | Tridecyl | Tridecyl | Significance |

| Formula | Maltoside headgroup confers higher solubility. | ||

| MW | 524.6 g/mol | ~362.5 g/mol | TDM forms larger micelles due to headgroup size. |

| CMC ( | ~0.03 mM (0.0016%) | < 0.01 mM (Estimated)* | Low CMC implies difficult removal by dialysis; use affinity/SEC. |

| Aggregation # | ~100–120 | N/A (Likely >150) | Large micelle size; good for large complexes, bad for NMR. |

| Krafft Point | < 0°C | > 25°C (Likely) | Critical: C13-Glc may precipitate at 4°C. |

| HLB | ~13 (Hydrophilic) | ~10 (Less Hydrophilic) | TDM is a milder surfactant; C13-Glc is harsher. |

*Note: C13-Glc data is extrapolated from C12-Glc (CMC ~0.19 mM). The extremely low CMC and high Krafft point make C13-Glc challenging for standard extraction.

Mechanism of Solubilization

The solubilization process follows a three-stage thermodynamic transition:

-

Partitioning: Detergent monomers insert into the lipid bilayer.

-

Lysis: As detergent concentration reaches the effective CMC within the membrane, the bilayer saturates and disintegrates.

-

Restructuring: Mixed micelles form, containing the Target Membrane Protein (TMP), native lipids, and detergent.

Figure 1: Thermodynamic progression of membrane protein solubilization from intact bilayer to soluble protein-detergent complexes (PDCs).

Protocol: Membrane Protein Solubilization

Scope: Extraction of integral membrane proteins from mammalian cells (HEK293/CHO), E. coli, or insect cells (Sf9).

Reagent: Tridecyl

Phase A: Pre-Solubilization Preparation

Scientific Integrity Check: Never add detergent directly to a cell pellet. High local concentrations cause irreversible precipitation.

-

Membrane Isolation:

-

Lyse cells (sonication/homogenization) in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, PI cocktail).

-

Ultracentrifuge (100,000

, 1 hr, 4°C) to harvest membranes. -

Wash Step: Resuspend pellet in High Salt Buffer (1M NaCl) and re-spin to remove peripheral proteins.

-

-

Standardization:

-

Resuspend washed membranes in Solubilization Buffer Base (SBB) to a final total protein concentration of 5–10 mg/mL (BCA assay).

-

SBB: 50 mM HEPES pH 7.5, 200 mM NaCl, 5% Glycerol, 1 mM TCEP.

-

Phase B: Solubilization Workflow

Target Ratio: The Lipid-to-Detergent ratio is critical. For TDM, a 1% (w/v) final concentration is usually sufficient for 5–10 mg/mL membrane protein.

-

Detergent Preparation:

-

Prepare a 10% (w/v) Stock Solution of TDM in ultrapure water.

-

Note for Tridecyl D-glucoside users: If strictly using C13-Glc, you must warm the solution to >30°C to dissolve. Verify it remains clear at 4°C. If it precipitates, stop and switch to TDM.

-

-

Dropwise Addition:

-

While gently stirring the membrane suspension at 4°C, add the 10% TDM stock dropwise to reach a final concentration of 1.0% (w/v) .

-

Calculation: For 10 mL membrane suspension, add 1.1 mL of 10% TDM.

-

-

Incubation:

-

Incubate with gentle end-over-end rotation for 1–2 hours at 4°C .

-

Why? TDM has a long alkyl chain and slow off-rate; sufficient time is needed for deep bilayer penetration.

-

-

Clarification:

-

Ultracentrifuge at 150,000

for 45 minutes at 4°C . -

Transfer the supernatant (Solubilized Fraction) to a fresh chilled tube.

-

Phase C: Validation & Quality Control

Every solubilization must be validated before purification.

-

FSEC (Fluorescence-Detection Size Exclusion Chromatography):

-

Inject 50 µL of supernatant onto a Superose 6 Increase column equilibrated in Running Buffer (SBB + 0.005% TDM ).

-

Critique: Note the buffer TDM concentration (0.005%) is ~2x CMC (0.03 mM

0.0016%). Keeping it slightly above CMC prevents aggregation.

-

-

Western Blot:

-

Compare "Total Input", "Insoluble Pellet", and "Soluble Supernatant" to calculate Solubilization Efficiency (%).

-

Downstream Compatibility & Troubleshooting

Downstream Applications

| Application | Compatibility | Notes |

| Ni-NTA / Affinity | High | TDM does not interfere with His-tag binding. |

| Cryo-EM | Excellent | TDM forms a stable, low-background micelle. |

| Crystallization | Moderate | Large micelle size may hinder crystal contacts. C13-Glucoside (if soluble) is better here due to smaller headgroup. |

| Dialysis | Poor | Low CMC makes TDM impossible to dialyze. Use Bio-Beads or SEC for removal. |

Troubleshooting Guide

-

Issue: Protein precipitates after ultracentrifugation.

-

Cause: Detergent concentration too low or "Detergent-to-Protein" ratio insufficient.

-

Solution: Increase TDM to 2.0% or dilute protein to 2 mg/mL before adding detergent.

-

-

Issue: "Cloudy" supernatant at 4°C.

-

Cause: If using Tridecyl D-glucoside, this is the Krafft point issue.

-

Solution: Switch to Tridecyl

-D-maltoside (TDM) or mix TDM/C13-Glc (1:1).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for membrane protein extraction using Tridecyl

References

-

Stetsenko, A. & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals, 7(7), 197. Link

-

Anatrace Products . n-Tridecyl-β-D-Maltopyranoside Technical Data Sheet. Anatrace. Link

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. Link

Application Note: Preparation of 10% (w/v) Tridecyl D-glucoside Stock Solution

Abstract & Introduction

This guide details the protocol for preparing a 10% (w/v) stock solution of Tridecyl D-glucoside , a non-ionic detergent used for the solubilization and stabilization of membrane proteins.

Tridecyl D-glucoside (often abbreviated as C13-glucoside) belongs to the alkyl glucoside family. While less common than its shorter-chain counterparts like Octyl

Key Technical Considerations:

-

Hygroscopicity: Alkyl glucosides absorb moisture from the air, altering the effective mass.

-

Solubility & Krafft Point: As chain length increases (C12

C13), the Krafft point (temperature at which micelle formation becomes possible) increases. C13-glucoside may require mild heating to dissolve completely at 10% concentration. -

Stereochemistry: This protocol applies to the

-anomer (Tridecyl

Material Specifications

| Component | Specification | Notes |

| Detergent | Tridecyl | Purity: |

| Solvent | Ultrapure Water (Type I) | Resistivity: 18.2 M |

| Filter | 0.22 | Polyethersulfone (PES) is preferred for fast flow and low protein binding. |

| Storage | Sterile Screw-cap Tubes | 15 mL or 50 mL conical tubes (polypropylene). |

Safety & Pre-requisites

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Detergent dust can be irritating to the respiratory tract; weigh in a fume hood or wear a dust mask if the powder is fine.

-

Calculations:

-

Target Concentration: 10% w/v (10 grams per 100 mL solution).

-

Note: Detergents are prepared weight-to-volume (w/v), not weight-to-weight (w/w), to ensure precise molarity calculations later.

-

Preparation Protocol

Phase 1: Weighing & Solvation

Step 1: Equilibration Remove the detergent bottle from cold storage (if applicable) and allow it to reach room temperature before opening. This prevents condensation from forming inside the bottle, which degrades the reagent.

Step 2: Weighing

-

Place a clean, dry beaker (or non-static weighing boat) on an analytical balance.

-

Weigh 1.0 g of Tridecyl D-glucoside.

-

Critical: Work quickly to minimize moisture uptake.

Step 3: Initial Dissolution

-

Transfer the powder into a graduated cylinder or a volumetric flask (preferred for accuracy).

-

Add Ultrapure water to approximately 80% of the final volume (e.g., add 8 mL water for a 10 mL final volume).

-

Do not add water to the full volume yet; the detergent occupies volume.

Phase 2: Homogenization & Heating

Step 4: Mixing

-

Add a clean magnetic stir bar.

-

Stir at medium speed.

-

Observation: The solution may appear cloudy or contain floating aggregates. This is normal for long-chain alkyl glucosides (C12+) due to their higher Krafft point.

Step 5: Thermal Facilitation (The "Krafft" Step)

-

If the solution does not clear rapidly at room temperature, gently heat the solution to 40°C – 50°C .

-

Caution: Do not boil. High heat can cause hydrolysis of the glycosidic bond.

-

Stir until the solution is perfectly clear and colorless.

Step 6: Volume Adjustment

-

Remove the stir bar (rinse it into the solution if possible, or assume negligible loss for general stock).

-

Add Ultrapure water to bring the total volume to exactly 10 mL (or your target final volume).

-

Mix by inversion.

Phase 3: Sterilization & Storage

Step 7: Filtration

-

Draw the solution into a sterile syringe.

-

Attach a 0.22

m PES filter . -

Dispense the solution into sterile aliquots (e.g., 1 mL or 500

L) in cryovials. -

Why: Glucosides are sugar-based and prone to microbial contamination. Filtration is mandatory.

Step 8: Storage

-

Short-term (Weeks): Store at 4°C. Check for precipitation before use.

-

Long-term (Months/Years): Store at -20°C.

-

Avoid: Repeated freeze-thaw cycles.

Quality Control & Troubleshooting

Validation Metrics

| Parameter | Acceptance Criteria | Method |

| Appearance | Clear, colorless, free of particulates. | Visual Inspection |

| Solubility | No precipitation after 24h at Room Temp. | Visual Inspection |

| pH | Neutral (6.0 - 8.0) | pH strip/meter (diluted 1:10) |

Troubleshooting Logic

Issue 1: Solution precipitates at 4°C.

-

Cause: The storage temperature is below the Krafft point of the 10% solution.

-

Fix: Warm the aliquot to 30-40°C in a water bath before use. It will redissolve without damaging the detergent.

Issue 2: Solution turns yellow over time.

-

Cause: Oxidation or microbial growth.

-

Fix: Discard. Ensure sterile filtration and tight sealing for the next batch.

Issue 3: "Tridecyl Maltoside" was used instead.

-

Note: Tridecyl

-D-maltoside (maltose headgroup) is more soluble than the glucoside. If you used maltoside, the protocol is identical, but the solution will clear faster. Ensure you are using the correct detergent for your specific protein stability needs.[1][2]

Process Visualization

Workflow Diagram

Figure 1: Step-by-step workflow for the preparation of Tridecyl D-glucoside stock solution, highlighting the critical heating step for solubilization.

References

-

Linke, D. (2009). Detergents: An Overview. Methods in Enzymology, 463, 603-617. Link

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link

-

Stetsenko, A., & Guskov, A. (2017). An overview of the top choices for membrane protein crystallization detergents. Crystals, 7(7), 197. Link

Sources

Using Tridecyl D-glucoside for G-protein coupled receptor (GPCR) extraction

Application Note: High-Fidelity GPCR Extraction & Structural Stabilization using Tridecyl-β-D-Glucoside

Executive Summary

This guide details the protocol for utilizing n-Tridecyl-β-D-glucoside (β-C13G) in the extraction and stabilization of G-Protein Coupled Receptors (GPCRs). While Dodecyl Maltoside (DDM) remains the industry standard for bulk solubilization, it often forms large micelle belts (~72kDa) that can obscure extracellular domains or hinder crystal lattice formation.

Tridecyl-β-D-glucoside occupies a unique "specialist" niche:

-

The Headgroup Advantage: Its glucose headgroup is smaller than maltose, resulting in a significantly tighter micelle belt, crucial for high-resolution Cryo-EM and X-ray crystallography.

-

The Tail Advantage: Its C13 alkyl chain provides deep hydrophobic anchoring, offering superior stabilizing forces compared to the harsh Octyl Glucoside (OG) or Nonyl Glucoside (NG).

Recommendation: Use β-C13G primarily as a detergent exchange target for structural studies, rather than for crude initial lysis, to balance yield with structural homogeneity.

Physicochemical Profile

Understanding the detergent's physical properties is prerequisite to experimental design. β-C13G is a non-ionic detergent with a very low Critical Micelle Concentration (CMC), implying that once micelles form, they are thermodynamically stable and difficult to remove via dialysis.

| Property | Value / Characteristic | Impact on Protocol |

| Formula | -- | |

| Molecular Weight | ~362.5 g/mol | Monomer size is small; easy to filter. |

| CMC ( | ~0.03 – 0.06 mM (Est.) | Critical: Micelles form at very low concentrations. Buffer must contain >2x CMC at all times. |

| Micelle Size | ~35–45 kDa (Est.) | Smaller than DDM (~72 kDa). Ideal for compact particle picking in Cryo-EM. |

| Hydrophobicity | High (C13 Chain) | Strong interaction with transmembrane |

| Removal Method | SEC or Hydrophobic Beads | Do not dialyze. The low CMC makes dialysis inefficient. |

Mechanism of Action

The utility of β-C13G lies in its geometry. Standard glucosides (C8-C10) act like wedges, often breaking protein-lipid interactions too aggressively, leading to denaturation. The C13 tail of β-C13G mimics the length of membrane phospholipids (similar to C14 myristoyl chains), allowing it to intercalate smoothly into the GPCR transmembrane domain (TMD) without stripping annular lipids essential for function.

Figure 1: Comparison of micelle belt geometry. β-C13G allows for tighter packing, facilitating protein-protein contacts required for crystallization.

Protocol: Sequential Solubilization & Exchange

Self-Validating Logic: Because β-C13G has low solubility compared to maltosides, direct solubilization of crude membranes can be inefficient. This protocol uses a "Solubilize-then-Exchange" strategy to maximize yield and purity.

Phase A: Membrane Preparation & Initial Lysis

Goal: Extract GPCR from the lipid bilayer using a high-efficiency detergent (DDM or LMNG), then purify.

-

Harvest: Resuspend cell pellet (HEK293/Sf9) in Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 10% Glycerol, Protease Inhibitors).

-

Disruption: Dounce homogenize (20 strokes) or nitrogen cavitate.

-

Membrane Collection: Ultracentrifuge at 100,000

for 1 hour. Discard supernatant. -

Solubilization:

-

Resuspend membranes to 5 mg/mL protein.

-

Add 1% (w/v) DDM (Dodecyl Maltoside) + 0.2% (w/v) CHS (Cholesteryl Hemisuccinate).

-

Note: CHS is crucial for GPCR stability.

-

Incubate

for 2 hours with gentle rotation.

-

-

Clarification: Ultracentrifuge 100,000

for 45 mins. Keep Supernatant.

Phase B: Affinity Purification & On-Column Exchange

Goal: Immobilize the GPCR and swap the detergent belt from DDM to β-C13G.

-

Binding: Load supernatant onto Ni-NTA or FLAG-affinity resin. Allow binding for 1 hour at

. -

Wash 1 (DDM Removal):

-

Wash column with 10 CV (Column Volumes) of Wash Buffer A : 50 mM HEPES, 150 mM NaCl, 0.05% DDM .

-

-

Wash 2 (The Exchange):

-

Elution:

-

Elute with Elution Buffer : 50 mM HEPES, 150 mM NaCl, Imidazole/Peptide, 0.05% (w/v) β-C13G .

-

Note: Lower the detergent concentration here to just above CMC to prevent interfering with downstream optics/grids.

-

Phase C: Quality Control (FSEC)

Goal: Validate monodispersity.

-

Inject 10

L of eluate onto a Superose 6 Increase column equilibrated in 0.03% β-C13G . -

Pass Criteria: A symmetrical peak at the expected MW (approx 100-150 kDa for micelle+protein).

-

Fail Criteria: A peak at the void volume (Aggregates) indicates β-C13G was too harsh or the exchange was too rapid.

Workflow Visualization

Figure 2: The "Exchange Strategy" workflow ensures the protein is extracted efficiently before being stabilized in the target detergent.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Precipitation during Exchange | β-C13G is less soluble than DDM at | Ensure the 10% stock solution of β-C13G is room temp before adding. Do not freeze stock. |

| Aggregation (Void Peak) | Glucose headgroup is destabilizing loops. | Add a stabilizing lipid (e.g., 0.01% CHS or POPC) to the Exchange Buffer. |

| Low Yield | CMC calculation error. | Ensure final buffer has at least 0.04% β-C13G. Below this, micelles disassemble and protein crashes out. |

References

-

Stetsenko, A. & Guskov, A. (2017). An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization. Crystals.

-

Newstead, S. et al. (2008). High-throughput fluorescent-based optimization of membrane protein crystallization. Methods in Molecular Biology.

-

Chae, P.S. et al. (2010). Maltose-neopentyl glycol (MNG) amphiphiles for G protein-coupled receptor structure determination. Nature Methods.

-

Seddon, A.M. et al. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors | PLOS One [journals.plos.org]

- 3. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 4. A rapid expression and purification condition screening protocol for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tridecyl-β-D-Maltoside Concentration Strategies for Protein Crystallization Screening

Abstract

This guide details the strategic application of Tridecyl-β-D-maltopyranoside (TDM), often colloquially referred to in lab shorthand as "Tridecyl maltoside" or confused with the structurally related but aqueous-insoluble Tridecyl-glucoside. While shorter-chain glucosides (e.g., Octyl-β-D-glucoside) are standard for crystallization, alkyl chains exceeding 12 carbons with a monosaccharide headgroup (glucoside) exhibit negligible water solubility, rendering Tridecyl-β-D-glucoside unsuitable for standard aqueous crystallization screening.

Consequently, this protocol focuses on the Tridecyl-β-D-maltoside (TDM) derivative, which utilizes a disaccharide (maltose) headgroup to maintain solubility while leveraging the C13 alkyl chain for maximum hydrophobic stabilization. This note provides a self-validating workflow for determining optimal TDM concentrations to stabilize large, labile membrane complexes (e.g., respiratory supercomplexes) during crystallization screening.

Physicochemical Foundation & Critical Parameters[1]

The "Goldilocks" Zone of Detergent Concentration

In membrane protein crystallization, the detergent concentration must satisfy two opposing constraints:

-

Lower Limit (Solubility): Must exceed the Critical Micelle Concentration (CMC) to prevent protein aggregation and precipitation.

-

Upper Limit (Crystallizability): Excess micelles compete with protein-protein contacts necessary for lattice formation. Long-chain detergents like TDM form large micelles that can sterically hinder crystal packing if present in large excess.

Comparative Properties: Glucosides vs. Maltosides

The choice between a glucoside and a maltoside for a C13 chain is dictated by the Hydrophile-Lipophile Balance (HLB) .

| Property | n-Octyl-β-D-Glucoside (OG) | n-Dodecyl-β-D-Maltoside (DDM) | n-Tridecyl-β-D-Maltoside (TDM) | n-Tridecyl-β-D-Glucoside |

| Chain Length | C8 | C12 | C13 | C13 |

| Headgroup | Glucose (Mono) | Maltose (Di) | Maltose (Di) | Glucose (Mono) |

| MW (Da) | 292.4 | 510.6 | 524.6 | ~418.6 |

| CMC (H₂O) | ~20–25 mM (0.7%) | ~0.17 mM (0.009%) | ~0.033 mM (0.0017%) | Insoluble |

| Micelle Size (Agg. #) | ~27 | ~78–98 | ~100–180 | N/A |

| Primary Utility | High-res diffraction; small proteins | General stability; gold standard | Large/Labile complexes | Not used in aqueous screens |

Critical Technical Note: Tridecyl-β-D-glucoside is practically insoluble in aqueous buffers because the single glucose headgroup cannot offset the hydrophobicity of the 13-carbon tail. If your protocol specifically demands a "Tridecyl Glucoside," verify if the source refers to a fluorinated surfactant or a mixed-micelle lipidic cubic phase (LCP) setup. For standard vapor diffusion, TDM is the correct reagent.

Protocol: Detergent Exchange & Screening Workflow

Experimental Rationale

Because TDM has a very low CMC (~0.0017%), it binds tightly to proteins and exchanges slowly. Simply adding TDM to a protein purified in DDM is insufficient. A thorough exchange protocol during the final purification step (Size Exclusion Chromatography - SEC) is required to ensure the protein is encapsulated in a pure TDM micelle belt.

Step-by-Step Workflow

Phase A: Preparation of TDM Stock

-

Weighing: Weigh 100 mg of n-Tridecyl-β-D-Maltopyranoside (Anagrade/Crystallization Grade).

-

Solubilization: Add 9.9 mL of ultrapure deionized water (Milli-Q).

-

Note: Do not vortex vigorously as TDM foams easily. Rock gently at room temperature for 30 minutes.

-

-

Filtration: Filter through a 0.22 µm PES membrane.

-

Concentration: This yields a 1.0% (w/v) stock solution (~19 mM), which is roughly 600x CMC .

Phase B: Detergent Exchange via SEC

-

Column Equilibration: Equilibrate your SEC column (e.g., Superose 6) with buffer containing 0.02% (w/v) TDM .

-

Why 0.02%? This is ~12x CMC. For low-CMC detergents, maintaining a working concentration of 2-5x CMC is standard, but 10-12x is used during purification to prevent dilution effects on the column.

-

-

Sample Injection: Inject protein sample (concentrated to ~5-10 mg/mL).

-

Elution: Collect peak fractions. The large TDM micelles may shift the elution profile slightly earlier compared to DDM.

Phase C: Screening Matrix Setup

For the crystallization trial, the detergent concentration in the drop is critical. You must screen "Working Concentrations" relative to the CMC.

-

Target Protein Conc: 10 mg/mL.

-

Base Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% TDM (3x CMC) .

Optimization Screen Design: Since the protein is already in 0.02% TDM from SEC, you may need to dilute or concentrate. However, TDM concentrates with the protein in centrifugal concentrators.

-

Self-Validating Step: Measure the refractive index or use a colorimetric assay (e.g., phenol-sulfuric acid method) to estimate final detergent concentration after concentration.

Recommended TDM Screening Levels in Drop:

-

Low (Near CMC): 0.002% (Risk of aggregation, but promotes lattice contacts).

-

Medium (Standard): 0.005% - 0.01% (3x - 6x CMC).

-

High (Stability): 0.02% (12x CMC; use if protein precipitates in low TDM).

Visualization: Detergent Exchange & Screening Logic

The following diagram illustrates the decision-making process for exchanging into Tridecyl Maltoside and setting up the crystallization drops.

Caption: Decision tree for selecting Tridecyl-Maltoside and establishing the concentration gradient for crystallization trials.

Troubleshooting & Optimization

Phase Separation

TDM has a cloud point >80°C in water, but high salt (e.g., >1.5 M Ammonium Sulfate) or PEG concentrations in the crystallization screen can lower this cloud point, causing phase separation.

-

Symptom: Oily droplets in the crystallization drop.

-

Solution: This is often the "sweet spot" for crystallization. Do not discard immediately. If no crystals form, reduce TDM concentration to 0.005%.

Empty Micelle Crystallization

Long-chain detergents like TDM can form crystals of pure detergent micelles, which mimic protein crystals (often diffracting to low resolution ~20Å).

-

Validation: Always shoot a crystal with UV light (if available) or run an SDS-PAGE of a washed crystal to confirm protein content.

References

- Stetsenko, A., & Guskov, A. (2017). An overview of the top choices for membrane protein crystallization detergents. Crystals, 7(7), 197. (Discusses maltoside vs glucoside trends).

- Newstead, S., et al. (2008). High-throughput fluorescent-based optimization of membrane protein crystallization. Methods, 55(4), 370-380. (Protocols for detergent screening).

-

Privé, G. G. (2007). Detergents for the stabilization and crystallization of membrane proteins. Methods, 41(4), 388-397. [Link]

Application Notes and Protocols for the Exchange of n-Dodecyl-β-D-Maltoside (DDM) with n-Tridecyl-β-D-Maltopyranoside

Introduction: The Critical Role of the Detergent Micelle in Membrane Protein Stability

The study of membrane proteins, which constitute a significant portion of the proteome and are the targets of a majority of modern pharmaceuticals, is critically dependent on their successful extraction from the native lipid bilayer and stabilization in a soluble form.[1] Detergents, as amphipathic molecules, are indispensable tools in this process. They form micelles that create a mimic of the lipid bilayer, thereby solubilizing membrane proteins and preserving their structural and functional integrity.[1][2]

n-Dodecyl-β-D-maltoside (DDM) is a widely used non-ionic detergent in membrane protein research, valued for its mildness and efficacy in solubilizing a broad range of proteins.[3][4][5] However, the "one-size-fits-all" approach is seldom optimal in the nuanced field of membrane protein biochemistry. The stability and activity of a protein-detergent complex (PDC) are highly dependent on the specific properties of the detergent. Consequently, exchanging the initial solubilizing detergent for another with more favorable characteristics for downstream applications such as structural studies or functional assays is a common and often necessary practice.[6]

This application note provides a detailed guide for the exchange of DDM with a close structural analog, n-Tridecyl-β-D-Maltopyranoside. We will explore the rationale for such an exchange, compare the physicochemical properties of these two detergents, and provide detailed, field-proven protocols for the most common detergent exchange methodologies.

Comparative Physicochemical Properties of DDM and n-Tridecyl-β-D-Maltopyranoside

The choice of detergent is dictated by its specific physicochemical properties, most notably its critical micelle concentration (CMC), aggregation number, and the size and shape of the micelle it forms. The CMC is the concentration at which detergent monomers begin to self-assemble into micelles, a crucial parameter for maintaining protein solubility.[7][8] The aggregation number, the number of detergent monomers in a micelle, influences the size of the micelle and, consequently, the environment around the solubilized protein.

| Property | n-Dodecyl-β-D-maltoside (DDM) | n-Tridecyl-β-D-Maltopyranoside |

| Molecular Formula | C₂₄H₄₆O₁₁ | C₂₅H₄₈O₁₁ |

| Molecular Weight | 510.62 g/mol [9] | 524.6 g/mol [6] |

| Critical Micelle Concentration (CMC) in H₂O | ~0.17 mM[9] | ~0.033 mM[6] |

| Aggregation Number | 80 - 150[10] | ~186 (in 100 mM NaCl)[6] |

| Hydrophobic Chain Length | 12 carbons | 13 carbons |

| Head Group | Maltoside | Maltoside |

| Detergent Type | Non-ionic | Non-ionic |

Rationale for Exchanging DDM with n-Tridecyl-β-D-Maltopyranoside:

The primary difference between DDM and n-Tridecyl-β-D-Maltopyranoside lies in the length of their hydrophobic alkyl chains. This seemingly minor structural change has significant implications for their behavior in solution and their interaction with membrane proteins.

-

Enhanced Stability: The longer alkyl chain of n-Tridecyl-β-D-Maltopyranoside results in a lower CMC, indicating a greater propensity to form stable micelles at lower concentrations.[6] This can be advantageous for long-term protein stability, as a lower monomer concentration can reduce the potential for protein denaturation.

-

Altered Micelle Properties: The larger aggregation number of n-Tridecyl-β-D-Maltopyranoside suggests the formation of larger micelles.[6] For some membrane proteins, a larger, more lipid-like micelle may provide a more native-like environment, leading to improved stability and preservation of function.

-

Optimization for Downstream Applications: The choice of detergent can significantly impact downstream applications. For instance, the size and shape of the PDC can influence crystallization, cryo-EM grid preparation, and NMR spectroscopy.[11] Exchanging to n-Tridecyl-β-D-Maltopyranoside may offer a more favorable PDC for a specific structural or functional study.

Methodologies for Detergent Exchange

Several methods can be employed for detergent exchange, each with its own advantages and considerations. The optimal method will depend on the properties of the protein, the detergents being exchanged, and the desired final concentration and purity.

Dialysis

Dialysis is a classical and straightforward method for buffer and detergent exchange.[12] It relies on the passive diffusion of small molecules (detergent monomers) across a semi-permeable membrane while retaining the larger protein-detergent complex.[12]

Causality Behind Experimental Choices:

-

CMC is Key: For efficient removal, the concentration of the initial detergent (DDM) in the dialysis buffer must be kept well below its CMC to drive the dissociation of micelles into monomers, which can then pass through the dialysis membrane.[1]

-

Slow Process for Low CMC Detergents: Detergents with low CMCs, like DDM and n-Tridecyl-β-D-Maltopyranoside, are notoriously difficult to remove completely by dialysis because the monomer concentration is inherently low. This method is therefore more suited for a gradual exchange rather than a complete removal.

-

Large Buffer Volumes: To maintain a steep concentration gradient and facilitate efficient diffusion, large volumes of dialysis buffer are required, typically 200-500 times the sample volume.[12]

Step-by-Step Protocol for Dialysis-Based Detergent Exchange:

-

Prepare the Dialysis Buffer: Prepare a sufficient volume of the desired final buffer containing n-Tridecyl-β-D-Maltopyranoside at a concentration at or slightly above its CMC (~0.033 mM).[6]

-

Sample Preparation: Place the purified protein sample, currently in a DDM-containing buffer, into a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO) that will retain the protein.

-

First Dialysis Step: Immerse the dialysis cassette in the prepared buffer and stir gently at 4°C for 2-4 hours.

-

Buffer Change: Replace the dialysis buffer with a fresh aliquot of the n-Tridecyl-β-D-Maltopyranoside-containing buffer.

-

Second Dialysis Step: Continue dialysis for another 2-4 hours or overnight at 4°C.

-

Final Buffer Change (Optional): For a more complete exchange, perform a third buffer change and continue dialysis for an additional 2-4 hours.

-

Sample Recovery: Carefully remove the sample from the dialysis cassette.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography (SEC), also known as gel filtration, separates molecules based on their hydrodynamic radius. This technique is highly effective for both buffer exchange and detergent exchange.

Causality Behind Experimental Choices:

-

Separation by Size: The protein-detergent complex, being larger, will elute from the column faster than the smaller, free detergent micelles and monomers.

-

Complete and Rapid Exchange: SEC provides a more complete and rapid detergent exchange compared to dialysis.

-

Column Equilibration is Crucial: The SEC column must be thoroughly equilibrated with the new detergent-containing buffer to ensure that the protein is immediately surrounded by the new detergent as it moves through the column.

Step-by-Step Protocol for SEC-Based Detergent Exchange:

-